molecular formula C15H16ClN3S B147740 Azure B CAS No. 531-55-5

Azure B

Cat. No. B147740
CAS RN: 531-55-5
M. Wt: 305.8 g/mol
InChI Key: DNDJEIWCTMMZBX-UHFFFAOYSA-N
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Description

Azure B is a cationic dye . It is part of the Romanowsky stain, which is used for the staining of blood films . It is also used for the localization of nucleic acids .


Synthesis Analysis

Azure B is prepared by direct synthesis . It is part of the Romanowsky stain, which is used for staining of blood films . It is also used for the localization of nucleic acids and lignin .


Molecular Structure Analysis

The molecular formula of Azure B is C15H16ClN3S . Its average mass is 305.826 Da and its monoisotopic mass is 305.075348 Da .


Chemical Reactions Analysis

The electrochemical degradation of Azure B in aqueous solutions was studied by electrochemical advanced oxidation processes (EAOPs), electro-Fenton, and anodic oxidation processes . The oxidative degradation of Azure B by the electrochemically generated hydroxyl radicals ( • OH) follows a pseudo-first-order kinetics . The absolute rate constant of Azure B hydroxylation reaction was determined by competition kinetics method and found to be 1.19 × 10^9 M^−1 s^−1 .


Physical And Chemical Properties Analysis

Azure B is a cationic dye . It is part of the Romanowsky stain, which is used for the staining of blood films . It is also used for the localization of nucleic acids .

Scientific Research Applications

High-Performance Computing (HPC) and AI in Chemistry

Advanced AI Models for Academic Research

Quantum Computing for Scientific Discovery

Cloud-Based Collaboration for Researchers

Molecular Design and Drug Discovery

Empathetic AI for Worker Well-Being

Sustainable Energy Solutions

Educational Tools for Language Learning

Safety And Hazards

Azure B is a chemical substance and like all chemicals, it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJEIWCTMMZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040158, DTXSID40944111
Record name Azure B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azure B

CAS RN

531-55-5, 1231958-32-9
Record name Azure B
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azure B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azure B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AZURE B
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Azure B, a cationic dye, primarily interacts with nucleic acids. Its planar structure allows it to intercalate between the base pairs of DNA and RNA. [, ] This intercalation can interfere with DNA replication and RNA transcription processes. [, ] Additionally, Azure B can bind to anionic polyelectrolytes through electrostatic interactions, causing spectral shifts known as metachromasy. [, ]

ANone:

  • Spectroscopic Data: Azure B exhibits a characteristic absorption maximum (λmax) around 650 nm in its UV-Vis spectrum. [, , ] The exact wavelength can shift slightly depending on the solvent and its interaction with other molecules.
  • Biological Staining: Azure B is a key component of Romanowsky stains used for staining blood cells and identifying different cell types based on their staining patterns. [, , , ]
  • Photodynamic Therapy: Research suggests that Azure B can act as a photosensitizer in photodynamic therapy, potentially targeting cancer cells. [, ]
  • Electrochemical Sensors: The electrochemical properties of poly(Azure B) make it a promising material for developing electrochemical sensors and biosensors. [, ]

A: Azure B can catalyze photodynamic reactions, particularly in the presence of light. It can facilitate the photo-oxidation of nucleic acids, primarily guanine bases, leading to their degradation. [] This property has been investigated for its potential in antiviral therapy, specifically targeting viral RNA. []

ANone: While the provided research does not delve into specific computational studies, there is potential for using computational chemistry techniques to study Azure B. For example:

    ANone: Research on the SAR of Azure B and related thiazine dyes highlights the influence of structural modifications on their properties:

    • Methylation: The degree of methylation on the thiazine ring system affects the dye's interaction with DNA. For instance, the presence of methyl groups in Methylene Blue contributes to its radioprotective effects, while Azure B, with fewer methyl groups, exhibits radiosensitizing properties. []

    A: Azure B's stability is influenced by pH, temperature, and light. [, , ] Formulation strategies to enhance its stability and bioavailability could include:

      ANone: The provided research primarily focuses on the fundamental properties and applications of Azure B. Information on specific SHE regulations, risk assessments, and responsible handling practices would need to be obtained from relevant regulatory agencies and material safety data sheets.

      A: Azure B has a long history in biological staining, dating back to the early 20th century with the development of Romanowsky stains. [] Key milestones include:

      • Synthesis and Characterization: Early work focused on synthesizing Azure B and elucidating its chemical structure. [, , ]
      • Mechanism of Staining: Researchers investigated the interaction of Azure B with cellular components like DNA, RNA, and proteins to understand the basis of its staining properties. [, , ]
      • Applications Beyond Staining: More recently, research has explored the potential of Azure B in areas like photodynamic therapy, electrochemical sensing, and material science. [, , , ]

      ANone: Azure B research exemplifies cross-disciplinary collaboration, drawing upon:

      • Chemistry: For synthesizing, purifying, and characterizing the dye and its derivatives. [, , ]
      • Biology: For understanding its interaction with cells and its applications in biological staining and potential therapeutic strategies. [, , , ]
      • Material Science: For exploring its use in developing sensors, electrochemical devices, and novel materials. [, ]
      • Physics: For investigating its photophysical properties and potential in photodynamic therapy. [, ]

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.